molecular formula C6H10O3 B590605 Mevalonolactone, RS-, [5-3H] CAS No. 125441-02-3

Mevalonolactone, RS-, [5-3H]

Cat. No.: B590605
CAS No.: 125441-02-3
M. Wt: 134.159
InChI Key: JYVXNLLUYHCIIH-BMCFWTDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mevalonolactone, RS-, [5-3H] is a tritiated form of mevalonolactone, a lactone derived from mevalonic acid. It is a key intermediate in the biosynthesis of terpenes and steroids, playing a crucial role in the mevalonate pathway. This compound is often used in biochemical research to study metabolic pathways and enzyme activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevalonolactone can be synthesized from mevalonic acid through a dehydration reaction. The process involves the removal of water from mevalonic acid, resulting in the formation of the lactone ring. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of mevalonolactone involves similar dehydration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality mevalonolactone .

Chemical Reactions Analysis

Types of Reactions

Mevalonolactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include mevalonic acid, various mevalonolactone derivatives, and other related compounds .

Scientific Research Applications

Mevalonolactone, RS-, [5-3H] is widely used in scientific research due to its role in the mevalonate pathway. Some key applications include:

    Biochemistry: Studying enzyme activities and metabolic pathways.

    Medicine: Investigating the effects of statins and other cholesterol-lowering drugs.

    Chemistry: Synthesizing various terpenes and steroids.

    Industry: Producing high-value chemicals and pharmaceuticals

Mechanism of Action

Mevalonolactone exerts its effects by participating in the mevalonate pathway, a crucial metabolic pathway for the biosynthesis of terpenes and steroids. It acts as a precursor to mevalonic acid, which is then converted into isopentenyl pyrophosphate (IPP) and other important intermediates. The pathway involves several enzymes, including HMG-CoA reductase, which is a key regulatory enzyme .

Comparison with Similar Compounds

Mevalonolactone is similar to other lactones and mevalonic acid derivatives. Some related compounds include:

Mevalonolactone is unique due to its specific role in the mevalonate pathway and its use in studying metabolic processes and enzyme activities.

Properties

IUPAC Name

4-hydroxy-4-methyl-5,5-ditritiooxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-BMCFWTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1(COC(=O)CC1(C)O)[3H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745474
Record name 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125441-02-3
Record name 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.